molecular formula C11H9N3S2 B1274915 5-(1-benzothien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 588687-45-0

5-(1-benzothien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol

Cat. No. B1274915
M. Wt: 247.3 g/mol
InChI Key: HYAGAYJNXSBVSP-UHFFFAOYSA-N
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Description

The compound 5-(1-benzothien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The 1,2,4-triazole derivatives are known for their wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties .

Synthesis Analysis

The synthesis of related 1,2,4-triazole derivatives typically involves cyclization reactions and alkylation under various conditions. For instance, the alkylation of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazol-3-thiol with bromoalkanes was performed in methanol with sodium hydroxide to yield high yields of the product . Similarly, the synthesis of 5-(3-chlorobenzo[b]thien-2-yl)-4H-1,2,4-triazole-3-thiol was achieved by intramolecular cyclization under microwave irradiation, which provided good yields . These methods demonstrate the versatility and efficiency of synthesizing triazole derivatives.

Molecular Structure Analysis

The molecular structure of triazole derivatives is often confirmed using spectroscopic methods such as 1H NMR and elemental analysis . The crystal structure of related compounds has been determined, revealing dihedral angles and interactions that may contribute to their biological activity . Theoretical calculations, such as AM1 semiempirical methods, have been used to support experimental findings and provide insight into the electronic structure of these molecules .

Chemical Reactions Analysis

1,2,4-Triazole derivatives undergo various chemical reactions, including glycosylation and alkylation, which can be influenced by the choice of base and reaction conditions . The regioselectivity of these reactions has been studied, and theoretical calculations have been employed to predict the outcomes . These reactions are crucial for modifying the chemical structure and potentially enhancing the biological activity of the compounds.

Physical and Chemical Properties Analysis

The physicochemical properties of triazole derivatives are influenced by their molecular structure. The presence of substituents such as benzothienyl groups can affect the compound's solubility, stability, and reactivity . The antibacterial activity of these compounds has been investigated, and some have shown promising results against various microorganisms, suggesting potential as antimicrobial agents . Additionally, the anti-inflammatory activity of similar compounds has been evaluated, showing comparable effects to standard drugs with less ulcerogenic liability .

Scientific Research Applications

Anti-inflammatory Activity

Research by Mousa (2012) evaluated the anti-inflammatory and ulcerogenic activity of a closely related compound, 5-(3-chloro-1-benzothien-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol. This study found significant anti-inflammatory effects, comparable to standard drugs, with less ulcerogenic impact (Mousa, 2012).

Corrosion Inhibition

Yadav et al. (2013) explored the use of benzimidazole derivatives, including 4-(4-methylphenyl)-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol, as inhibitors for mild steel corrosion. These compounds demonstrated high efficiency in preventing corrosion (Yadav et al., 2013).

Antibacterial Activity

Tien et al. (2016) synthesized compounds containing 1,2,4-triazole, including 5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-4-(4-methylphenyl)-1,2,4-triazol-3-thiol, and tested them for antimicrobial activity. These compounds showed effectiveness against bacteria, mold, and yeast (Tien et al., 2016).

Crystal Structure Analysis

Xu et al. (2006) conducted a study on the crystal structure of a similar compound, 5-[(1H-1,2,4-triazol-1-yl)methyl]-4-(2,3-dimethoxybenzylideneamino)-2H-1,2,4-triazole-3(4H)-thione monohydrate. This research provided insights into the molecular and crystal structure of such compounds (Xu et al., 2006).

Synthesis of Derivatives

Sharba et al. (2005) focused on the synthesis of various derivatives from benzo[b]thiophene, which included 5-(3-chloro-1-benzothien-2-yl)-4H–triazole-3-thiol. These derivatives expand the applications of such compounds in different fields (Sharba et al., 2005).

properties

IUPAC Name

3-(1-benzothiophen-3-yl)-4-methyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3S2/c1-14-10(12-13-11(14)15)8-6-16-9-5-3-2-4-7(8)9/h2-6H,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYAGAYJNXSBVSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=S)C2=CSC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60395606
Record name 5-(1-Benzothiophen-3-yl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60395606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1-benzothien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol

CAS RN

588687-45-0
Record name 5-(1-Benzothiophen-3-yl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60395606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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